7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride
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Overview
Description
7-Oxabicyclo[221]hept-5-en-2-amine hydrochloride is a bicyclic compound featuring an oxirane ring fused to a cyclohexane ring
Mechanism of Action
Target of Action
The exact target of “7-Oxabicyclo[22Similar compounds, such as 7-oxabicyclo[221]heptanes, have been found to have interesting biological activity .
Mode of Action
Without specific information on “7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride”, it’s difficult to describe its mode of action. Similar compounds are known to interact with their targets through various chemical reactions, such as the diels–alder reaction .
Biochemical Pathways
The biochemical pathways affected by “7-Oxabicyclo[22Similar compounds have been used in the synthesis of natural products and bioactive compounds .
Result of Action
The molecular and cellular effects of “7-Oxabicyclo[22Similar compounds have been found to have bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. The Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is another common method used to cleave a C–C bond in the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Diels-Alder reactions followed by purification processes to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, sulfuric acid, and various oxidizing agents . Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with Grignard reagents can produce 4,4-dialkyl-2-butenolides .
Scientific Research Applications
7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, fragrances, and biofuels.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another derivative used in various synthetic applications.
Uniqueness
7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h1-2,4-6H,3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOIWTSRFYIVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1N)O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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